molecular formula C10H17NO B1490416 3-(Oxolan-2-ylmethylidene)piperidine CAS No. 1563285-43-7

3-(Oxolan-2-ylmethylidene)piperidine

Cat. No.: B1490416
CAS No.: 1563285-43-7
M. Wt: 167.25 g/mol
InChI Key: BGGZVZUAERREJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxolan-2-ylmethylidene)piperidine is a heterocyclic compound featuring a piperidine core fused with an oxolane (tetrahydrofuran) ring via a methylidene (-CH₂-) bridge. This structural motif combines the rigidity of the oxolane ring with the conformational flexibility of the piperidine moiety, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

CAS No.

1563285-43-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(oxolan-2-ylmethylidene)piperidine

InChI

InChI=1S/C10H17NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h7,10-11H,1-6,8H2

InChI Key

BGGZVZUAERREJA-UHFFFAOYSA-N

SMILES

C1CC(OC1)C=C2CCCNC2

Canonical SMILES

C1CC(OC1)C=C2CCCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 3-(Oxolan-2-ylmethylidene)piperidine and related piperidine derivatives:

Compound Name Substituent/Modification Molecular Weight (g/mol) Pharmacological Activity Key References
This compound Oxolane-methylidene bridge ~183.3 (estimated) Hypothesized CNS or antimicrobial activity* N/A
Remifentanil Methoxycarbonyl, phenylamino groups 412.9 Ultra-short-acting μ-opioid agonist
2-(3-Ethyloxetan-3-yl)piperidine Ethyloxetane ring 169.3 Research applications (pharmaceutical intermediates)
3-Piperidineboronic acid Boronic acid (-B(OH)₂) 137.0 Suzuki-Miyaura cross-coupling reagent
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Isoindolinone-piperidinedione 259.3 Anticancer (proteasome inhibition)
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine Benzodioxolylcarbonyl group ~261.3 (estimated) AMPA receptor modulation (anti-fatigue)

*Predicted based on structural analogs with similar substituents .

Key Structural Differences and Implications

Oxolane vs. Oxetane Rings: The oxolane (5-membered) ring in this compound has lower ring strain compared to the oxetane (4-membered) ring in 2-(3-Ethyloxetan-3-yl)piperidine.

Functional Group Diversity: Remifentanil’s methoxycarbonyl and phenylamino groups confer high μ-opioid receptor affinity, whereas the boronic acid group in 3-piperidineboronic acid enables its use in cross-coupling reactions .

Hybrid Scaffolds: Compounds like 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione combine piperidine with isoindolinone and dione groups, enhancing proteasome inhibitory activity .

Pharmacological Activities

  • Analgesic Agents : Remifentanil’s rapid metabolism and potency highlight the importance of electron-withdrawing groups (e.g., methoxycarbonyl) in opioid receptor binding .
  • Anticancer Applications : Piperidinedione derivatives (e.g., ) exhibit proteasome inhibition, suggesting that fused aromatic systems enhance cytotoxicity .
  • Antimicrobial Potential: Piperidine derivatives with halogen or trifluoromethyl groups (e.g., ) show improved bioavailability and target affinity .

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